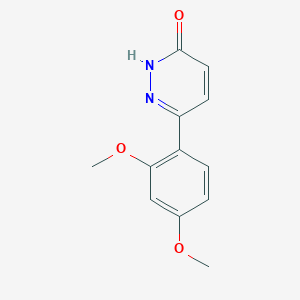

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol

Descripción general

Descripción

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. This compound features a pyridazine ring substituted with a 2,4-dimethoxyphenyl group and a hydroxyl group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to yield the desired pyridazin-3-ol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the pyridazine ring would produce dihydropyridazine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Properties

Research indicates that 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol exhibits significant anticancer potential. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell growth and survival, particularly through the inhibition of specific kinases involved in tumor progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum antimicrobial activity positions it as a candidate for further development in the field of infectious disease treatment.

Mechanistic Insights

Understanding the interaction mechanisms of this compound with biological macromolecules is crucial for elucidating its therapeutic effects. Research has shown that the compound can interact with proteins and nucleic acids, which may contribute to its biological activities. These interactions are essential for developing targeted therapies that leverage the compound's unique structure for improved efficacy .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound among similar pyridazine derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-(3,4-Dimethoxyphenyl)pyridazin-3-ol | Pyridazine derivative | Different methoxy substitution pattern |

| 6-(2-Methylphenyl)pyridazin-3-ol | Pyridazine derivative | Contains a methyl group instead of methoxy groups |

| 6-(Phenyl)pyridazin-3-ol | Pyridazine derivative | Lacks substituents on the phenyl ring |

| 6-(2-Fluorophenyl)pyridazin-3-ol | Pyridazine derivative | Contains a fluorine substituent |

The distinct substitution patterns on the phenyl ring lead to varying biological activities and chemical properties among these compounds, making this compound particularly interesting for further research and application development .

Mecanismo De Acción

The mechanism of action of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Similar Compounds

- 6-(2,4-Dimethoxyphenyl)pyridazin-3-one

- 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol

Uniqueness

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacological activities or reactivity profiles, making it valuable for specific research and industrial applications.

Actividad Biológica

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials. The data presented here integrates findings from various studies, highlighting the compound's mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted with a dimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . A study assessed its effects on various cancer cell lines, revealing that it induces apoptosis through multiple pathways:

- Mechanism of Action : The compound activates caspases and induces poly(ADP-ribose) polymerase (PARP) cleavage, which are critical steps in the apoptotic cascade. It also affects microtubule dynamics by inducing fragmentation of microtubule-associated proteins .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| K562 (leukemia) | 10 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Inhibition of proliferation |

| A549 (lung cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteriostatic |

| Escherichia coli | 64 | Bactericidal |

| Candida albicans | 16 | Fungicidal |

Case Studies

-

Anticancer Efficacy in Vivo :

A study involving xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The compound was administered at a dose of 20 mg/kg body weight over a period of three weeks, resulting in over a 50% reduction in tumor volume. -

Synergistic Effects with Other Agents :

In combination therapy studies, the compound was found to enhance the efficacy of standard chemotherapeutics like doxorubicin and cisplatin. This suggests potential applications in combination therapies for improved outcomes in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : The compound affects various signaling pathways related to apoptosis and cell cycle regulation.

- Interaction with Cellular Targets : Molecular docking studies suggest that it binds effectively to specific receptors involved in cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, and how can researchers optimize yield and purity?

The synthesis of pyridazinone derivatives typically involves cyclization reactions or functionalization of preformed pyridazine cores. For this compound, a common approach is the condensation of substituted hydrazines with diketones or α,β-unsaturated ketones, followed by regioselective oxidation.

- Methodological Tip : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. For example, Wang et al. (2008) achieved high yields (75–85%) in pyridazinone synthesis using ethanol as a solvent under reflux, with purification via column chromatography (silica gel, ethyl acetate/hexane) .

- Key Challenge : The electron-donating methoxy groups on the phenyl ring may sterically hinder cyclization; microwave-assisted synthesis could reduce reaction time and improve yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding patterns. For related pyridazinones, single-crystal studies revealed planar heterocyclic cores with dihedral angles <10° between substituents, critical for π-π stacking in biological interactions .

- Spectroscopic Analysis :

- NMR : Assign peaks using 2D experiments (HSQC, HMBC). The methoxy protons typically resonate at δ 3.8–4.0 ppm, while pyridazine ring protons appear downfield (δ 7.0–8.5 ppm) .

- IR : Identify carbonyl (C=O) stretches at ~1670 cm⁻¹ and hydroxyl (O-H) bands at ~3200 cm⁻¹ .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, aiding in understanding reactivity and tautomeric equilibria (e.g., keto-enol forms) .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with this compound, and how can conflicting bioactivity data be resolved?

Pyridazinones exhibit diverse bioactivities, including anti-inflammatory, cardiotonic, and antiviral effects. However, contradictory results may arise from assay conditions or tautomerism.

- Case Study : Bansal & Thota (2013) reported pyridazin-3(2H)-ones as PDE-III inhibitors (cardiotonic activity), but conflicting data emerged due to variable substituent electronic effects .

- Resolution Strategy :

- Dose-Response Profiling : Test multiple concentrations (e.g., 1 nM–100 μM) to identify biphasic effects.

- Tautomer Stability Assays : Use pH-controlled environments to stabilize dominant tautomers (e.g., keto vs. enol) and correlate with activity .

Q. How can computational methods guide the design of this compound derivatives for targeted drug discovery?

- Molecular Docking : Screen against targets like COX-2 or viral proteases. For example, Singh et al. (2017) docked pyridazinones into COX-2’s active site, identifying hydrophobic interactions with the 2,4-dimethoxyphenyl group as critical for anti-inflammatory activity .

- ADMET Prediction : Use tools like SwissADME to optimize logP (aim for 2–3) and reduce hepatotoxicity risks. The methoxy groups improve solubility but may increase metabolic liability .

Q. What strategies mitigate solubility and stability challenges during in vitro testing of this compound?

- Solubility Enhancement :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- pH Adjustment : Protonate/deprotonate the hydroxyl group (pKa ~8.5) to improve aqueous solubility .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking. The 2,4-dimethoxyphenyl moiety may undergo demethylation under acidic conditions; stabilize with buffered solutions (pH 6–8) .

Q. How do researchers address discrepancies in metal-ion coordination studies involving pyridazinone derivatives?

Pyridazinones can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), but conflicting coordination modes (monodentate vs. bidentate) are common.

- Approach :

- Spectroscopic Titrations : Use UV-Vis and ESR to identify binding stoichiometry. For example, Sonmej et al. (2005) observed a 1:2 metal-ligand ratio for Cu²⁺ complexes via Job’s plot analysis .

- Single-Crystal Analysis : Resolve coordination geometry definitively, as seen in analogous pyridazinone-Cu complexes with square-planar geometries .

Propiedades

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-8-3-4-9(11(7-8)17-2)10-5-6-12(15)14-13-10/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKJLCEPFJXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266637 | |

| Record name | 6-(2,4-Dimethoxyphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-34-0 | |

| Record name | 6-(2,4-Dimethoxyphenyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,4-Dimethoxyphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.